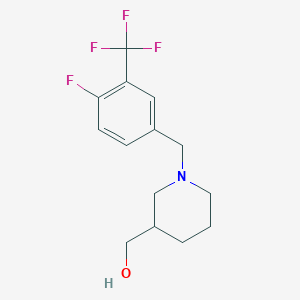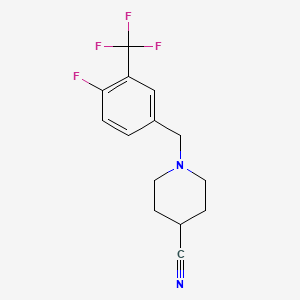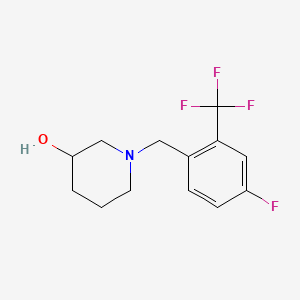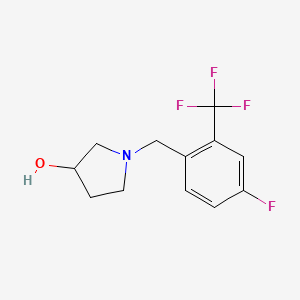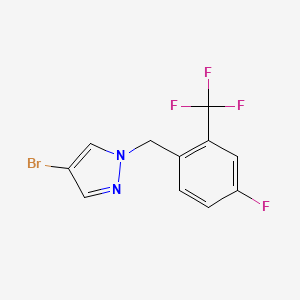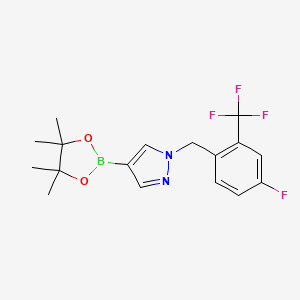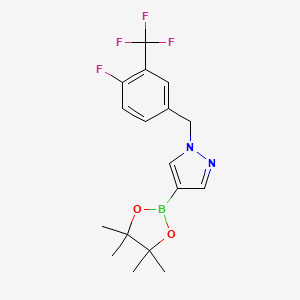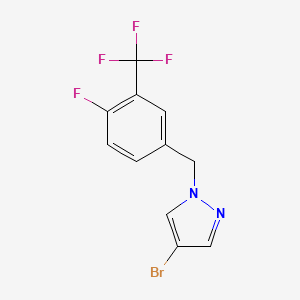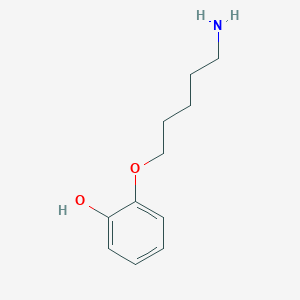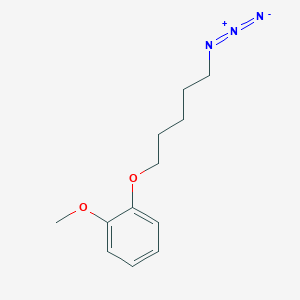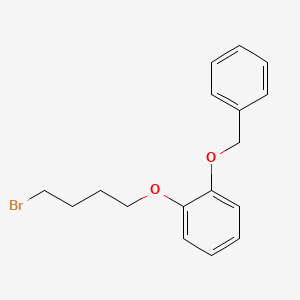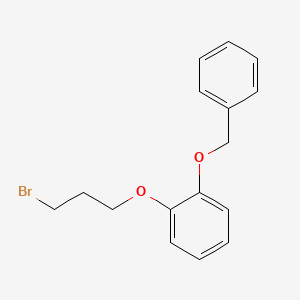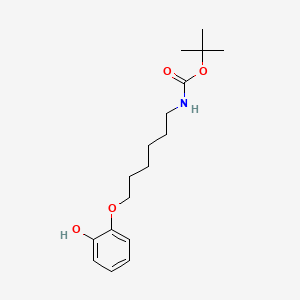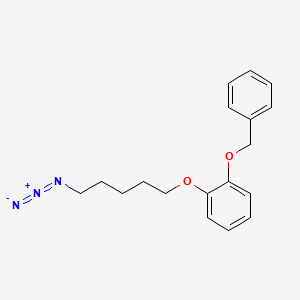
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene is an organic compound that features both azide and benzyl ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene typically involves a multi-step process:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzyl alcohol and 5-bromopentyl azide.
Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 2-hydroxybenzyl alcohol with 5-bromopentyl azide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in an aprotic solvent like DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Click Chemistry: Copper(I) catalysts in the presence of an alkyne.
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Click Chemistry: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene depends on the specific application and reaction it is involved in. For example:
Click Chemistry: The azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications.
Comparison with Similar Compounds
Similar Compounds
1-((5-Azidopentyl)oxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a benzyloxy group.
1-((5-Azidopentyl)oxy)-4-benzyloxybenzene: Similar structure but with the benzyloxy group in the para position.
1-((5-Azidopentyl)oxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene is unique due to the presence of both azide and benzyloxy functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(5-azidopentoxy)-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c19-21-20-13-7-2-8-14-22-17-11-5-6-12-18(17)23-15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNIEWCOFFBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
